BenchChemオンラインストアへようこそ!

tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate

PROTAC GSPT1 degradation linker SAR

tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate, commercially designated Mal-PEG2-NH-Boc (CAS 660843-21-0, PubChem CID 44598272), is a monodisperse, non-cleavable heterobifunctional linker comprising a thiol-reactive maleimide group and a Boc-protected primary amine separated by a discrete diethylene glycol (PEG2) spacer. With a molecular formula of C₁₅H₂₄N₂O₆ and molecular weight of 328.36 Da, it belongs to the PEG-linker class widely employed in proteolysis-targeting chimera (PROTAC) synthesis and antibody-drug conjugate (ADC) construction.

Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
Cat. No. B13325573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate
Molecular FormulaC13H20N2O5
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)14-6-8-19-9-7-15-10(16)4-5-11(15)17/h4-5H,6-9H2,1-3H3,(H,14,18)
InChIKeyKNDCBMBMTMSFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate (Mal-PEG2-NH-Boc): A Defined-Length Heterobifunctional Maleimide-PEG Linker for PROTAC and ADC Procurement


tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate, commercially designated Mal-PEG2-NH-Boc (CAS 660843-21-0, PubChem CID 44598272), is a monodisperse, non-cleavable heterobifunctional linker comprising a thiol-reactive maleimide group and a Boc-protected primary amine separated by a discrete diethylene glycol (PEG2) spacer [1]. With a molecular formula of C₁₅H₂₄N₂O₆ and molecular weight of 328.36 Da, it belongs to the PEG-linker class widely employed in proteolysis-targeting chimera (PROTAC) synthesis and antibody-drug conjugate (ADC) construction [2]. The compound is supplied as a single-isomer, crystalline solid with ≥96.0% purity (HPLC), enabling reproducible stoichiometric conjugation in multistep synthetic sequences .

Why Mal-PEG2-NH-Boc Cannot Be Replaced by Mal-PEG4-NH-Boc or Alkyl-Linker Analogs in Degrader Campaigns


Linker length is not a passive variable in PROTAC design; it functions as a conformational tuner that determines whether the E3 ligase and target protein achieve the mutual orientation necessary for productive ubiquitination . Systematic studies across multiple PROTAC series have demonstrated that cellular degradation activity exhibits a sharp optimum with respect to PEG linker length, with PEG-2, PEG-3, and PEG-4 linkers producing non-overlapping degradation profiles against the same target protein [1]. Simply substituting Mal-PEG2-NH-Boc with Mal-PEG4-NH-Boc or an alkyl-chain analog such as SMCC alters the end-to-end distance by ~7 Å per ethylene glycol unit, which can abolish ternary complex formation entirely—as demonstrated in the GSPT1 degradation model where PEG-2 constructs showed DC₅₀ values of 0.43–0.87 μM while PEG-4 and longer constructs produced no detectable degradation [2].

Quantitative Differentiation Evidence for Mal-PEG2-NH-Boc: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


PEG2 Linker Length Uniquely Enables GSPT1 Neosubstrate Degradation, Whereas PEG4–PEG6 Linkers Are Inactive

In a direct head-to-head study of six Retro-2.1–CRBN PROTACs differing only in PEG linker length, the PEG-2 constructs (compounds 2 and 2bis) induced potent, dose-dependent degradation of the translation termination factor GSPT1, with DC₅₀ values of 0.43–0.87 μM and Dₘₐₓ values of 74–96% as measured by Western blotting and Lumit assay in HeLa cells [1]. In contrast, PEG-4 (compound 4), PEG-5 (compound 5), and PEG-6 (compound 6) constructs showed no detectable GSPT1 degradation (DC₅₀ not determined; no impact on GSPT1 expression) [1]. The PEG-2 constructs also exhibited the highest cytotoxicity (CC₅₀: 0.85–1.33 μM) and completely blocked protein biosynthesis at concentrations from 1 to 30 μM, effects that were absent in PEG-3 and longer constructs [1]. This demonstrates that a two-unit PEG spacer is non-substitutable for achieving this degradation phenotype.

PROTAC GSPT1 degradation linker SAR molecular glue

PEG2 vs. PEG4 Linker Length Produces Distinct Cell Permeability and Solubility Profiles Relevant to Oral Bioavailability

Comparative medicinal chemistry analyses indicate that PEG2 confers a measurably different balance of aqueous solubility and membrane permeability compared to both shorter (PEG1) and longer (PEG3–PEG4) variants . The PEG2 spacer creates the smallest hydration shell among PEG linkers—two ether oxygens are sufficient to suppress aggregation, yet the backbone remains shorter than typical ligand–ligase distances, making it specifically suited to 'tight' ternary complex geometries where binding pockets are situated almost face-to-face . In BET PROTAC series evaluated across acute myeloid leukemia cell lines, degradation activity displayed strong linker-length dependence with the rank order PEG-3 > PEG-4 ≫ PEG-2, underscoring that each PEG increment produces a discrete activity profile rather than a continuum [1]. This means PEG2 is not simply 'less active' than PEG3/4—it occupies a distinct functional niche for targets requiring minimal inter-ligand spacing.

PROTAC cell permeability oral bioavailability linker design

PEG-Based Maleimide Linker (SM(PEG)₂) Delivers Higher Drug-to-Antibody Ratio and Abolishes Aggregation Compared to Hydrophobic SMCC Linker in Trastuzumab-DM1 ADCs

In a comparative ADC study using trastuzumab conjugated to the maytansinoid DM1, the water-soluble PEG-based linker SM(PEG)₂ (a structural analog of Mal-PEG2-NH-Boc bearing an NHS ester instead of Boc) was directly compared against the conventional hydrophobic linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) [1]. The SM(PEG)₂ conjugate achieved a higher drug-to-antibody ratio (DAR), showed no detectable aggregation by size-exclusion analysis, and exhibited superior in vitro cytotoxicity against HER2-expressing breast cancer cell lines, while maintaining equivalent binding affinity and ADCC activity [1]. In a related study, PEG4Mal-linked maytansinoid conjugates were markedly more effective than SMCC-linked conjugates in eradicating MDR1-expressing human xenograft tumors while being tolerated similarly, demonstrating an improved therapeutic index [2].

ADC drug-to-antibody ratio SMCC PEG linker aggregation

Maleimide Group Exhibits Superior Aqueous Stability Over NHS Ester, Enabling Purification of the Maleimide-Modified Intermediate Before Thiol Conjugation

In aqueous bioconjugation workflows, the maleimide group of Mal-PEG2-NH-Boc demonstrates markedly greater hydrolytic stability than the NHS ester functionality present in alternative activated linkers . At pH 7.0–7.5 (optimal for thiol-maleimide conjugation), the maleimide ring hydrolyzes with a half-life on the order of hours to days, whereas NHS esters under identical conditions hydrolyze with half-lives of 0.75–5 hours depending on temperature . This differential stability enables a sequential conjugation strategy: the maleimide-bearing intermediate can be purified away from excess reagent before thiol addition, a workflow advantage not available with NHS ester-only linkers where hydrolysis competes with the desired aminolysis reaction . At pH values exceeding 7.5, maleimide hydrolysis accelerates and the ring-opened product loses thiol specificity, defining the practical working range for Mal-PEG2-NH-Boc as pH 6.5–7.5 .

bioconjugation maleimide stability NHS ester hydrolysis linker chemistry

Boc-Protected Amine Enables Orthogonal Deprotection Under Acidic Conditions Without Maleimide Ring Compromise

Mal-PEG2-NH-Boc carries a tert-butoxycarbonyl (Boc)-protected amine that can be selectively deprotected under acidic conditions (typically 20–50% TFA in dichloromethane or 4 M HCl in dioxane) to liberate the free amine for subsequent conjugation, while the maleimide ring remains intact under these conditions . This orthogonal protection strategy is essential for constructing heterobifunctional PROTACs and ADCs where sequential coupling of two distinct ligands is required. The Boc group is among the most acid-labile amine protecting groups, enabling selective removal in the presence of other acid-sensitive functionalities when mild conditions are employed [1]. After deprotection, the free amine can be acylated, coupled to carboxylic acid-bearing ligands via standard amide bond formation, or functionalized with activated esters, providing a modular entry point for library synthesis .

orthogonal protection Boc deprotection maleimide stability sequential bioconjugation

Procurement-Relevant Application Scenarios for Mal-PEG2-NH-Boc Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Short-Linker Geometries for Neosubstrate or Tight-Binding-Site Degradation

When constructing CRBN-recruiting PROTAC libraries where the target protein and E3 ligase binding pockets are in close proximity (≤12 Å inter-pocket distance), Mal-PEG2-NH-Boc provides the shortest commercially available monodisperse PEG-maleimide-Boc building block. As demonstrated in the GSPT1 degradation model, PEG-2 was uniquely capable of inducing degradation (DC₅₀ 0.43–0.87 μM) while PEG-4, PEG-5, and PEG-6 constructs were inactive [1]. Researchers should prioritize Mal-PEG2-NH-Boc when initial docking or ternary complex modeling predicts a short optimal linker length, or when systematic SAR screening of PEG2/3/4 linkers is planned to identify the degradation activity sweet spot.

ADC Development Requiring Aggregation-Free Conjugates with High DAR and Retained Binding Affinity

For antibody-drug conjugate programs where conjugate aggregation has been observed with hydrophobic linkers such as SMCC, Mal-PEG2-NH-Boc offers a defined-length hydrophilic PEG spacer that suppresses aggregation while maintaining efficient thiol-maleimide conjugation. Comparative studies with SM(PEG)₂ (the NHS-ester analog of Mal-PEG2-NH-Boc) demonstrated aggregation-free conjugates with higher DAR and superior cytotoxicity relative to SMCC conjugates, without compromising HER2 binding affinity or ADCC function [2]. Mal-PEG2-NH-Boc can be employed as the linker component after Boc deprotection and functionalization with the desired payload, or used directly where the Boc-protected amine serves as a temporary protecting group during maleimide conjugation to reduced antibody cysteines.

Sequential Heterobifunctional Conjugation Workflows Exploiting Orthogonal Maleimide/Boc Reactivity

In multistep bioconjugation protocols requiring sequential coupling of thiol- and amine-containing ligands, Mal-PEG2-NH-Boc enables a clean two-step strategy: (1) maleimide-thiol conjugation at pH 6.5–7.5 to attach a cysteine-bearing peptide, protein, or small-molecule thiol, followed by purification of the maleimide adduct; (2) Boc deprotection under acidic conditions (TFA or HCl) to unmask the amine, which is then coupled to a carboxylate-bearing ligand via standard amide coupling . This orthogonal reactivity is particularly valuable for constructing PROTACs bearing a thiol-linked E3 ligase ligand and an amine-linked target protein warhead, or vice versa, without cross-reactivity between the two conjugation steps.

Non-Cleavable Linker Applications Requiring In Vivo Stability and Intact Linker Payload Release via Lysosomal Degradation

Mal-PEG2-NH-Boc is a non-cleavable linker whose ether backbone is resistant to plasma esterases and whose thioether bond (formed upon maleimide-thiol conjugation) is stable under physiological conditions, undergoing retro-Michael deconjugation only slowly with half-lives of 2–2.6 h at pH 7.4 and 37°C for the intact thiosuccinimide adduct, and >2 years for the deliberately hydrolyzed ring-opened form [3]. This stability profile makes Mal-PEG2-NH-Boc-derived conjugates suitable for applications where payload release must occur exclusively via complete lysosomal degradation of the antibody or targeting protein, rather than through chemically labile linker cleavage—a design principle validated in FDA-approved non-cleavable ADCs such as Kadcyla (T-DM1).

Quote Request

Request a Quote for tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.